An In-depth Technical Guide to the RET Inhibitor Ret-IN-13: Chemical Structure and Synthesis
An In-depth Technical Guide to the RET Inhibitor Ret-IN-13: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of Ret-IN-13, a potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
Ret-IN-13, also referred to as compound 1 in patent literature, is a quinoline-based compound identified as a highly potent inhibitor of both wild-type RET and the V804M mutant, a common resistance mutation.[1][2]
Chemical Name: (S)-1-(1-(4-(4-amino-7-(1-(2-hydroxy-2-methylpropyl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)ethyl)-6-(2,6-difluorophenyl)-1,5-naphthyridin-2(1H)-one
Chemical Formula: C₃₂H₃₃F₄N₅O₃
Molecular Weight: 611.63 g/mol
CAS Number: 2684258-54-4[2][3]
Chemical Structure:
Synthesis Protocol
The synthesis of Ret-IN-13 is detailed in patent WO2021164742A1. The following is a representative multi-step synthesis based on the methodologies for similar quinoline derivatives.
Experimental Workflow for Synthesis:
Caption: General workflow for the synthesis of Ret-IN-13.
Detailed Methodology:
The synthesis of Ret-IN-13 involves the construction of a substituted quinoline core followed by coupling with a pyrrolopyrimidine moiety. While the exact, step-by-step process from the patent is proprietary, a general approach based on established organic chemistry principles for similar structures is outlined below.
-
Step 1: Synthesis of the Substituted Quinoline Core. This typically involves a multi-step sequence starting from commercially available precursors. Reactions such as Friedländer annulation or Conrad-Limpach synthesis can be employed to construct the quinoline ring system. Subsequent functionalization introduces the necessary substituents at the desired positions.
-
Step 2: Synthesis of the Pyrrolopyrimidine Coupling Partner. The pyrrolo[2,3-d]pyrimidine core is synthesized, often starting from a substituted pyrrole. This core is then functionalized with the piperidine and phenyl groups through a series of reactions, including amination and cross-coupling reactions.
-
Step 3: Coupling of the Key Intermediates. The substituted quinoline and the pyrrolopyrimidine fragments are coupled together. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, are common methods for forming the carbon-nitrogen or carbon-carbon bond linking the two heterocyclic systems.
-
Step 4: Final Modifications and Purification. Following the coupling reaction, any remaining functional group manipulations are performed. The final compound is then purified to a high degree using techniques such as column chromatography and recrystallization to yield Ret-IN-13.
Biological Activity and Mechanism of Action
Ret-IN-13 is a potent and selective inhibitor of the RET receptor tyrosine kinase. Dysregulation of RET signaling, through mutations or fusions, is a known driver in various cancers, including non-small cell lung cancer and medullary thyroid cancer.
Quantitative Data:
| Target | IC₅₀ (nM) |
| RET (Wild-Type) | 0.5[1][2] |
| RET (V804M Mutant) | 0.9[1][2] |
| CYP1A2 | >50,000 |
| CYP2C9 | 12,500 |
| CYP2C19 | 16,900 |
| CYP2D6 | 18,800 |
| CYP3A4 | >50,000 |
Pharmacokinetic Parameters in Male Mice:
| Parameter | Intravenous (0.5 mg/kg) | Oral (2.5 mg/kg) |
| T₁/₂ (hours) | 6.93 | 5.16 |
| Cₘₐₓ (µM) | - | 0.958 |
| AUC (µM·hr) | - | 12.477 |
| CL (mL/min·kg) | 2.68 | - |
| Vdₛₛ (L/kg) | 1.52 | - |
RET Signaling Pathway Inhibition:
The RET receptor, upon binding its ligand (e.g., GDNF) and co-receptor (GFRα), dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and differentiation. Ret-IN-13 inhibits the kinase activity of RET, thereby blocking these downstream pathways.
Caption: RET signaling pathway and the inhibitory action of Ret-IN-13.
Experimental Protocols
The following are representative protocols for key assays used to characterize RET inhibitors like Ret-IN-13.
4.1. In Vitro RET Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to block 50% of the RET kinase activity (IC₅₀).
-
Materials: Recombinant human RET kinase, biotinylated peptide substrate, ATP, kinase assay buffer, and a detection system (e.g., HTRF or luminescence-based).
-
Procedure:
-
Prepare a serial dilution of Ret-IN-13 in DMSO.
-
In a 384-well plate, add the RET kinase, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and add the detection reagents.
-
Read the signal on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using a non-linear regression curve fit.
-
4.2. Cell-Based RET Phosphorylation Assay
This assay measures the ability of the inhibitor to block RET autophosphorylation in a cellular context.
-
Materials: A cell line that overexpresses RET (e.g., a cancer cell line with a RET fusion), cell culture medium, Ret-IN-13, lysis buffer, and antibodies for detecting total RET and phosphorylated RET (p-RET).
-
Procedure:
-
Plate the RET-expressing cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of Ret-IN-13 for a specified time (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of total RET and p-RET using an immunoassay method such as Western blotting or ELISA.
-
Quantify the band intensities (for Western blot) or signal (for ELISA) and calculate the inhibition of RET phosphorylation relative to the vehicle-treated control.
-
4.3. In Vivo Pharmacokinetic Study in an Animal Model
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor in a living organism.
-
Materials: A suitable animal model (e.g., male mice), Ret-IN-13 formulated for intravenous (IV) and oral (PO) administration, and an analytical method to quantify the compound in plasma (e.g., LC-MS/MS).
-
Procedure:
-
Administer a single dose of Ret-IN-13 to two groups of mice via IV and PO routes.
-
Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract Ret-IN-13 from the plasma samples and analyze the concentration using a validated LC-MS/MS method.
-
Calculate the key pharmacokinetic parameters (T₁/₂, Cₘₐₓ, AUC, CL, Vdₛₛ) using appropriate software.
-
